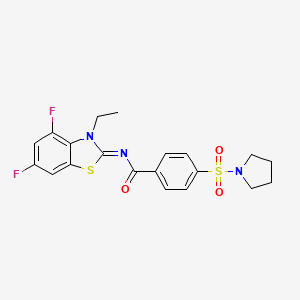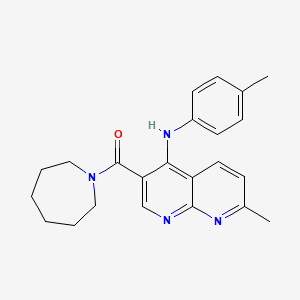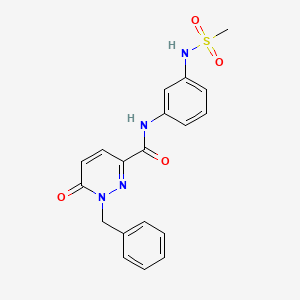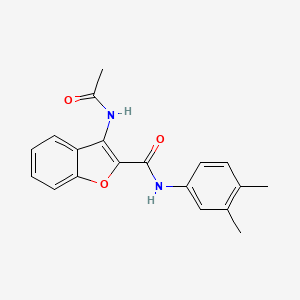![molecular formula C26H21N5O5 B2801528 methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189930-91-3](/img/structure/B2801528.png)
methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been achieved via aromatic nucleophilic substitution . This involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the triazole ring and the quinoxaline moiety suggests potential for interesting chemical properties and interactions .Scientific Research Applications
Synthesis and Structural Modification
The compound is part of a broader class of heterocyclic compounds that have been synthesized and structurally modified to explore their chemical and biological properties. For instance, Fathalla (2015) details the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, highlighting the methodologies for linking amino acid derivatives to the triazoloquinoxaline moiety for potential biological applications Walid Fathalla, (2015). Such synthetic approaches are crucial for developing compounds with desired biological activities.
Anticancer Activity
A significant area of application for these compounds is in anticancer research. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet structural requirements essential for anticancer activity. These compounds were evaluated for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity B. N. Reddy et al., (2015). Such studies are pivotal in the search for new anticancer agents.
Antimicrobial and Antifungal Activities
Another area of application is in antimicrobial and antifungal research. Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, some of which possessed good or moderate activities against test microorganisms H. Bektaş et al., (2007). These findings are valuable for developing new antimicrobial and antifungal agents.
Positive Inotropic Evaluation
Compounds within this chemical class have also been evaluated for their potential positive inotropic effects, as seen in the work of Li et al. (2008), where a series of diazepan-ylacetamides were synthesized and evaluated for their positive inotropic activities, comparing favorably with the standard drug Milrinone Jing-Yuan Li et al., (2008). This highlights the potential for developing new treatments for heart conditions.
Mechanism of Action
Target of Action
The compound, also known as F3411-7018, is a selective inhibitor against a mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) . MALT1 is known to be involved in intracellular signaling pathways in lymphocytic blood cells .
Mode of Action
The compound interacts with its target, MALT1, by inhibiting its activity . This interaction results in the disruption of the intracellular signaling pathways in lymphocytic blood cells .
Biochemical Pathways
The inhibition of MALT1 disrupts the signaling pathways in lymphocytic blood cells . This disruption can affect the proliferation and survival of these cells, which could potentially lead to the suppression of certain types of lymphomas .
Pharmacokinetics
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied and found to have good dna intercalation activities . This suggests that the compound could have good bioavailability and be able to reach its target effectively.
Result of Action
The result of the compound’s action is the disruption of the signaling pathways in lymphocytic blood cells . This can lead to the suppression of the proliferation and survival of these cells, which could potentially be beneficial in the treatment of certain types of lymphomas .
Properties
IUPAC Name |
methyl 4-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-16-7-3-6-10-21(16)36-24-23-29-30(26(34)31(23)20-9-5-4-8-19(20)28-24)15-22(32)27-18-13-11-17(12-14-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBCKUWFQHLCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)


![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)
![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)


![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)
![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)
